molecular formula C14H12BrN3OS B13649204 2-((3-Bromophenyl)(3-hydroxyphenyl)methylene)hydrazine-1-carbothioamide

2-((3-Bromophenyl)(3-hydroxyphenyl)methylene)hydrazine-1-carbothioamide

Cat. No.: B13649204
M. Wt: 350.24 g/mol
InChI Key: ZDBKSZKTCPOBFR-LGMDPLHJSA-N
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Description

2-((3-Bromophenyl)(3-hydroxyphenyl)methylene)hydrazine-1-carbothioamide is a thiosemicarbazone derivative characterized by a hydrazine-carbothioamide backbone substituted with a 3-bromophenyl and a 3-hydroxyphenyl group. Its molecular structure features an E-configuration around the azomethine bond (C=N), stabilized by conjugation with the aromatic rings and the thioamide group. The presence of bromine (electron-withdrawing) and hydroxyl (electron-donating) groups introduces distinct electronic and steric effects, influencing its reactivity and intermolecular interactions. This compound is synthesized via condensation of 3-bromophenyl and 3-hydroxyphenyl ketones with thiosemicarbazide under acidic conditions, followed by crystallization .

Key structural insights are derived from analogous compounds:

  • Crystal structure: Similar thiosemicarbazones, such as (E)-2-((4-chlorophenyl)(phenyl)methylene)hydrazine-1-carbothioamide, exhibit planar geometry around the hydrazine-carbothioamide core, with N–H···S hydrogen bonds forming dimeric units in the solid state .

Properties

Molecular Formula

C14H12BrN3OS

Molecular Weight

350.24 g/mol

IUPAC Name

[(E)-[(3-bromophenyl)-(3-hydroxyphenyl)methylidene]amino]thiourea

InChI

InChI=1S/C14H12BrN3OS/c15-11-5-1-3-9(7-11)13(17-18-14(16)20)10-4-2-6-12(19)8-10/h1-8,19H,(H3,16,18,20)/b17-13-

InChI Key

ZDBKSZKTCPOBFR-LGMDPLHJSA-N

Isomeric SMILES

C1=CC(=CC(=C1)O)/C(=N\NC(=S)N)/C2=CC(=CC=C2)Br

Canonical SMILES

C1=CC(=CC(=C1)O)C(=NNC(=S)N)C2=CC(=CC=C2)Br

Origin of Product

United States

Preparation Methods

Preparation of Thiosemicarbazide Intermediate

  • Thiosemicarbazide is synthesized or procured as the starting hydrazine-1-carbothioamide moiety.
  • This compound can be prepared via reaction of potassium arylcarbamodithioates with hydrazine or by reaction of aroyl hydrazines with ammonium thiocyanate, as described in the literature.

Condensation with Aromatic Aldehydes

  • Equimolar amounts of 3-bromobenzaldehyde and 3-hydroxybenzaldehyde are reacted with hydrazine-1-carbothioamide.
  • The reaction is typically carried out in ethanol under reflux for 4–7 hours with stirring.
  • A catalytic amount of glacial acetic acid is often added to promote the formation of the hydrazone linkage.
  • The reaction mixture is cooled, and the product precipitates out or is isolated by filtration.
  • The crude product is purified by recrystallization from ethanol or ethanol/water mixtures.

Characterization and Yield

  • The product is characterized by IR spectroscopy, showing characteristic bands for N-H, C=S, and C=N groups.
  • Nuclear Magnetic Resonance (NMR) spectroscopy confirms the aromatic protons and the hydrazone linkage.
  • Melting points and yields are recorded to assess purity and efficiency.

Representative Data Table for Preparation Parameters

Step Reactants Conditions Time (hrs) Solvent Catalyst Yield (%) Notes
1 Hydrazine + Carbon disulfide or ammonium thiocyanate Reflux, alkaline medium 3–6 Ethanol/KOH - 70–85 Thiosemicarbazide formation
2 Hydrazine-1-carbothioamide + 3-bromobenzaldehyde + 3-hydroxybenzaldehyde Reflux with stirring, acid catalysis 4–7 Ethanol Glacial acetic acid 75–90 Condensation to target compound

Literature Examples and Research Findings

  • Aly et al. (2023) reviewed the synthesis of thiosemicarbazide derivatives via reactions involving hydrazine and aromatic aldehydes, emphasizing the importance of reaction conditions such as solvent choice and catalyst presence for optimizing yields.
  • Al-Khazraji (2021) reported similar syntheses involving thiophenol derivatives and hydrazine hydrate with aromatic aldehydes to produce hydrazine-carbothioamide compounds, using reflux in ethanol and acid catalysis, with yields ranging from 65% to 92% depending on substituents and reaction times.
  • The presence of electron-withdrawing groups such as bromine on the aromatic ring influences the reaction rate and product stability, often requiring careful control of temperature and reaction time to maximize yield and purity.

Summary of Preparation Insights

  • The key synthetic step is the condensation of hydrazine-1-carbothioamide with 3-bromobenzaldehyde and 3-hydroxybenzaldehyde.
  • Reaction conditions typically involve reflux in ethanol with acid catalysis for 4–7 hours.
  • Purification is achieved by recrystallization, and characterization confirms the formation of the hydrazone-carbothioamide linkage.
  • Yields are generally high (75–90%) when optimized.
  • Variations in substituents and solvent systems can affect reaction efficiency and product properties.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-((3-Bromophenyl)(3-hydroxyphenyl)methylene)hydrazine-1-carbothioamide has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes. For instance, its anticancer activity is attributed to its ability to inhibit VEGFR-2 tyrosine kinase, which is crucial for tumor angiogenesis and metastasis. The molecular targets include the active site of the enzyme, where it binds and prevents substrate interaction, thereby inhibiting the signaling pathway .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiosemicarbazones share a common backbone but vary in substituents, which dictate their physicochemical properties and biological activities. Below is a detailed comparison:

Structural and Electronic Variations

Compound Substituents Melting Point (°C) Key Structural Features Reference
2-((3-Bromophenyl)(3-hydroxyphenyl)methylene)hydrazine-1-carbothioamide 3-Bromo, 3-hydroxy Not reported Electron-withdrawing Br and donating -OH create dipole moments; planar C=N bond
(E)-2-((1-(3-Chlorobenzyl)-1H-indol-3-yl)methylene)-N-(4-chlorophenyl)hydrazine-1-carbothioamide (5d) 3-Cl-benzyl, 4-Cl-phenyl 203–205 Indole ring enhances π-stacking; dual Cl substituents increase lipophilicity
(E)-2-((5-(3,4-dichlorophenyl)furan-2-yl)methylene)hydrazine-1-carbothioamide (F8–B15) 3,4-diCl-phenyl, furan Not reported Furan oxygen participates in hydrogen bonding; diCl groups enhance halogen bonding
(E)-2-((5-bromo-1H-indol-3-yl)methylene)hydrazine-1-carbothioamide (4d) 5-Br-indol 215–217 Indole NH and Br promote DNA intercalation; high purity (88%)
(E)-2-((3-chlorobenzo[f]quinolin-2-yl)methylene)hydrazine-1-carbothioamide 3-Cl-benzoquinoline >250 Extended aromatic system improves stacking interactions; Cl enhances electrophilicity

Physicochemical Properties

  • Solubility : Hydroxyl groups (e.g., 3-hydroxyphenyl) improve aqueous solubility, while bromine and chlorinated aryl groups enhance lipid solubility .
  • Thermal Stability: Melting points correlate with molecular symmetry and hydrogen bonding. For example, benzoquinoline derivatives (mp >250°C) are more stable than furan-based analogs due to rigid fused-ring systems .

Key Research Findings

Substituent Effects : Bromine and hydroxyl groups balance electronic effects, making the compound a versatile scaffold for metal coordination .

Bioactivity Trade-offs : Bromine enhances antimalarial activity but reduces antioxidant capacity compared to hydroxyl-rich analogs .

Structural Insights: Crystal structures confirm planar geometries critical for π-π stacking and hydrogen bonding, which are less pronounced in furan or aliphatic analogs .

Q & A

Q. What are the optimal synthetic routes for 2-((3-Bromophenyl)(3-hydroxyphenyl)methylene)hydrazine-1-carbothioamide?

Methodological Answer: The compound can be synthesized via condensation of 3-bromophenyl-3-hydroxyphenyl carbaldehyde with thiosemicarbazide in ethanol under reflux (3–4 hours) with a catalytic amount of glacial acetic acid. After reflux, the mixture is cooled, and the precipitated product is filtered and recrystallized from ethanol/dioxane (2:1) to yield pure crystals. This method ensures high purity and is scalable for gram-scale synthesis .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : To confirm the hydrazine-carbothioamide backbone and substituent positions. For example, aromatic protons appear in δ 6.5–8.0 ppm, while thioamide protons resonate near δ 10–12 ppm .
  • IR Spectroscopy : Key peaks include N–H stretches (~3200 cm⁻¹), C=S (~1250 cm⁻¹), and C=N (~1600 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, distinguishing tautomeric forms .

Q. How can elemental analysis and X-ray crystallography resolve structural ambiguities?

Methodological Answer:

  • Elemental Analysis : Confirm empirical formula accuracy (e.g., C, H, N, S content).
  • X-ray Crystallography : Use SHELX software (SHELXL for refinement) to resolve bond angles, torsion angles, and hydrogen bonding. For example, the thiosemicarbazone moiety typically adopts an E-configuration around the C=N bond, validated by crystallographic data .

Advanced Research Questions

Q. How can computational modeling predict the conformational stability of this compound?

Q. What strategies address contradictions in biological activity data across derivatives?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., bromine position, hydroxyl/methoxy groups) and test antioxidant or enzyme-inhibitory activity. For example, electron-withdrawing groups (e.g., –Br) may enhance kinase inhibition, while –OH improves solubility .
  • Controlled Assays : Use standardized protocols (e.g., DPPH scavenging for antioxidants, IC50 measurements for enzyme inhibition) to minimize variability. Replicate studies with purified derivatives to isolate substituent effects .

Q. How are metal complexes of this compound synthesized and characterized?

Methodological Answer:

  • Synthesis : React the ligand with metal salts (e.g., CuCl₂·2H₂O, Ni(NO₃)₂) in ethanol/water (1:1) under reflux. Monitor pH (5–6) to prevent hydrolysis.
  • Characterization :
    • UV-Vis : d-d transitions (e.g., Cu(II) complexes show λmax ~600 nm).
    • Magnetic Susceptibility : Confirm octahedral (μeff ~1.7–2.2 BM) or square planar geometries.
    • Cyclic Voltammetry : Redox behavior (e.g., quasi-reversible Cu(II)/Cu(I) couples) .

Q. What mechanistic insights explain cyclization reactions forming thiazole derivatives?

Methodological Answer: The compound reacts with α-bromocarbonyl reagents (e.g., phenacyl bromides) via nucleophilic substitution. The thiosemicarbazide sulfur attacks the α-carbon, forming a thiazole ring. Monitor reaction progress via TLC (ethyl acetate/hexane eluent) and confirm regioselectivity using 1H NMR (e.g., thiazole protons at δ 7.6–8.0 ppm) .

Data Analysis and Optimization

Q. How to resolve conflicting crystallographic data during refinement?

Methodological Answer:

  • Use SHELXL for iterative refinement, adjusting parameters like ADPs (anisotropic displacement parameters) and hydrogen bonding constraints.
  • Cross-validate with PLATON checks for missed symmetry or twinning. For high thermal motion, apply ISOR or SIMU restraints .

Q. What computational tools optimize bioactivity while minimizing toxicity?

Methodological Answer:

  • ADMET Prediction : Tools like SwissADME predict bioavailability, BBB permeability, and CYP450 interactions.
  • Docking Studies (AutoDock Vina) : Screen derivatives against target proteins (e.g., BRAFV600E kinase) to prioritize synthesis. Focus on binding affinity (ΔG < -7 kcal/mol) and interaction patterns (e.g., hydrogen bonds with catalytic residues) .

Q. How to assess compound stability under varying pH and temperature?

Methodological Answer:

  • Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 40°C/75% RH for 14 days. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase).
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>200°C indicates thermal stability) .

Tables for Key Data

Q. Table 1: Synthetic Conditions for Derivatives

Derivative TypeReagentsSolventTime (h)Yield (%)Reference
Thiazoleα-BromocarbonylDioxane/Et₃N865–78
TriazolethioneAcetic anhydrideEthanol670

Q. Table 2: Bioactivity Data

DerivativeAssay TypeActivity (IC50)Reference
4a (Benzylidene)DPPH Scavenging0.25 mg/mL
13a (Phenylsulfone)BRAFV600E Inhibition12.3 μM

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